molecular formula C9H14F2O B1652934 2,2-Difluorocyclononanone CAS No. 1638830-51-9

2,2-Difluorocyclononanone

Cat. No.: B1652934
CAS No.: 1638830-51-9
M. Wt: 176.20
InChI Key: FLEWKUFGPZOLAH-UHFFFAOYSA-N
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Description

2,2-Difluorocyclononanone, also known as DFCON, is a synthetic organic compound used in various scientific experiments. It has a molecular formula of C9H14F2O and an average mass of 176.204 Da .

Scientific Research Applications

Selective Difluoromethylation and Monofluoromethylation Reactions

Fluorine atoms and fluorinated moieties, including difluoromethyl and monofluoromethyl groups, play critical roles in life science and materials science applications. These groups can significantly impact the properties of target molecules, leading to the development of various pharmaceuticals and agrochemicals. Selective di- and monofluoromethylation methods represent straightforward synthetic approaches for introducing CF2H and CH2F groups into organic molecules, highlighting the importance of fluorination in enhancing molecular function and stability (Jinbo Hu, Wei Zhang, Fei Wang, 2009).

Direct and Regioselective C-H Oxidative Difluoromethylation of Heteroarenes

The difluoromethyl group (CF2H) is of great interest in medicinal chemistry due to its ability to improve the biological properties of molecules. A copper-mediated C-H oxidative difluoromethylation method enables the convenient synthesis of difluoromethylated heteroarenes, demonstrating the utility of difluoromethylation in drug development and materials science (Shengzhen Zhu et al., 2018).

Transition-Metal-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides

Transition-metal-catalyzed difluoroalkylations have emerged as powerful strategies for introducing difluoroalkyl groups into aromatic compounds. These methods provide efficient routes to difluoroalkylated (hetero)arenes, highlighting the role of difluoroalkylation in enhancing the properties of organic molecules for potential applications in life sciences and material sciences (Zhange Feng, Yu‐Lan Xiao, Xingang Zhang, 2018).

Properties

IUPAC Name

2,2-difluorocyclononan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O/c10-9(11)7-5-3-1-2-4-6-8(9)12/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEWKUFGPZOLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)C(CCC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318803
Record name 2,2-Difluorocyclononanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638830-51-9
Record name 2,2-Difluorocyclononanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638830-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluorocyclononanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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